Hydroformylation Selectivity: 3,3-Dimethyl-1-butene Achieves 100% Linear Aldehyde
In Rh-catalyzed hydroformylation with a bulky phosphite ligand (tris(2-tert-butyl-4-methylphenyl)phosphite), 3,3-dimethyl-1-butene delivers 100% selectivity towards the linear aldehyde, a stark contrast to less hindered alkenes. This demonstrates that its unique steric profile eliminates branched aldehyde formation [1].
| Evidence Dimension | Linear Aldehyde Selectivity |
|---|---|
| Target Compound Data | 100% |
| Comparator Or Baseline | 1-Octene: 66%; other 1-alkenes show progressive increase with substitution |
| Quantified Difference | +34 percentage points (vs. 1-octene), achieving absolute maximum selectivity |
| Conditions | Rh catalyst, tris(2-tert-butyl-4-methylphenyl)phosphite ligand, 70°C, 20 bar (H2:CO) |
Why This Matters
This 100% selectivity eliminates costly separation of branched isomers, making 3,3-dimethyl-1-butene a preferred feedstock for applications requiring pure linear aldehydes, such as in high-value fragrance or pharmaceutical intermediate synthesis.
- [1] van Leeuwen, P. W. N. M., et al. (1998). Rhodium-catalysed hydroformylation of branched 1-alkenes; bulky phosphite vs. triphenylphosphine as modifying ligand. Journal of Organometallic Chemistry, 561(1-2), 209-219. View Source
